N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in both chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide generally involves multi-step organic synthesis. The initial steps usually include the preparation of intermediate compounds through various organic reactions such as alkylation, cyclization, and acylation. Typical conditions involve the use of solvents like ethanol or acetonitrile, catalysts such as palladium or copper, and controlled temperatures ranging from 50°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using flow chemistry techniques to ensure consistent quality and yield. Automation in reaction monitoring, temperature control, and reagent addition would be crucial to handle the complex synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride, producing reduced forms of the compound.
Substitution: Various substitution reactions, particularly nucleophilic substitutions, are feasible with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride in the presence of a catalyst.
Major Products
The major products from these reactions vary but often include derivatives with modified functional groups that enhance or alter the compound's properties for specific applications.
Scientific Research Applications
N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is used extensively in various fields:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: For its potential interactions with biological macromolecules, aiding in the design of biologically active derivatives.
Medicine: Exploring its effects as a potential therapeutic agent, particularly for conditions involving cellular oxidation and reduction processes.
Industry: Utilizing its chemical properties for the development of materials with specific functional attributes, such as in polymer science.
Mechanism of Action
The mechanism of action of N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with cellular enzymes and receptors. It may inhibit or activate specific pathways, leading to altered biological outcomes. The compound’s interaction often targets molecular sites such as enzyme active sites or receptor binding regions, modulating their activity and consequently affecting cellular processes.
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidin derivatives, N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substituents and the resultant chemical properties.
Similar Compounds
Pyrido[2,3-d]pyrimidin analogues: These compounds share the core structure but differ in their substituents, leading to varying chemical and biological properties.
Other N-allyl derivatives: N-allyl analogues with different core structures can have similar reactivity but different applications based on their unique chemistry.
Properties
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-5-6-16-10(20)8-19-14(21)11-12(23-4)9(2)7-17-13(11)18(3)15(19)22/h5,7H,1,6,8H2,2-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNINMGDMEUMRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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